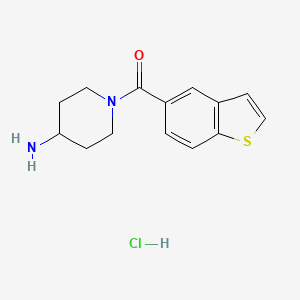
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline, also known as MCTA, is a chemical compound that has shown potential in scientific research applications. MCTA belongs to the class of triazole compounds, which are known to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is not yet fully understood. However, studies suggest that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline may act by inhibiting various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. However, one limitation of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One potential direction is to study the effects of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline on different types of cancer cells. Another direction is to investigate the potential use of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline and its potential as a therapeutic agent for cancer treatment.
Synthesis Methods
There are several methods to synthesize N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One of the commonly used methods involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form 2-methylcyclopentanone hydrazone. The resulting hydrazone is then reacted with 4-chloroaniline to form N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline.
Scientific Research Applications
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been studied for its potential as an anti-cancer agent. In a study conducted on human liver cancer cells, N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline was found to induce apoptosis (programmed cell death) and inhibit cell proliferation. Another study showed that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-4-2-7-13(10)17-12-6-3-5-11(8-12)14-15-9-16-18-14/h3,5-6,8-10,13,17H,2,4,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHLBKHYGNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
